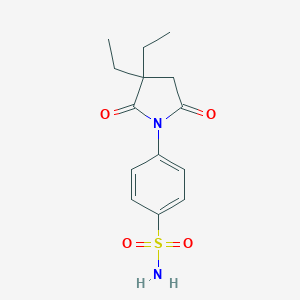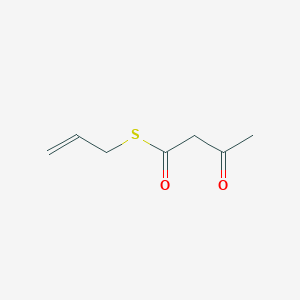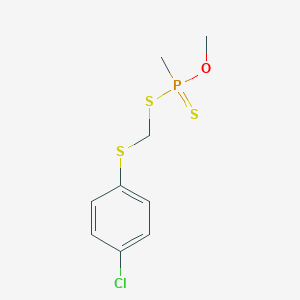
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane is an organophosphorus compound known for its use as a non-systemic insecticide and acaricide. It is commonly referred to as carbophenothion. This compound is characterized by its off-white to light amber color and mild mercaptan-like odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane involves the reaction of 4-chlorothiophenol with formaldehyde and O-methyl methylphosphonodithioate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced equipment and technology helps in optimizing the yield and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide and acaricide.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and pathways.
Industry: Utilized in the formulation of pesticides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorodithioic acid, S-(((4-chlorophenyl)thio)methyl) O,O-diethyl ester: Similar structure but with diethyl ester groups.
O,O-Diethyl S-(((4-chlorophenyl)thio)methyl) dithiophosphate: Another organophosphorus compound with similar pesticidal properties.
Uniqueness
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its effectiveness as a non-systemic insecticide and acaricide, along with its relatively low solubility in water, makes it particularly useful in agricultural applications .
Eigenschaften
CAS-Nummer |
18466-11-0 |
|---|---|
Molekularformel |
C9H12ClOPS3 |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12ClOPS3/c1-11-12(2,13)15-7-14-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
LDDXKEFYDGMFAI-UHFFFAOYSA-N |
SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Kanonische SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



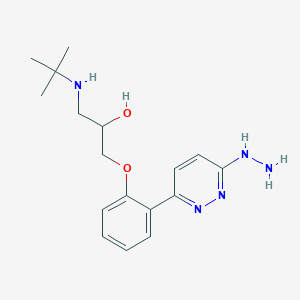
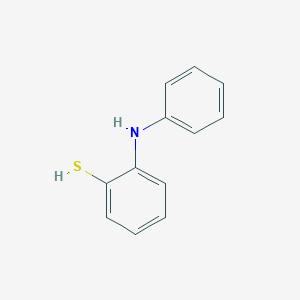
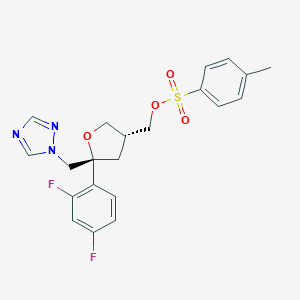

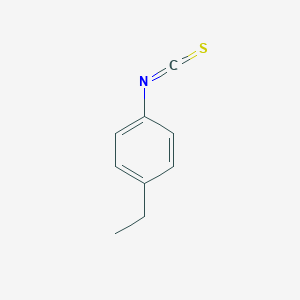
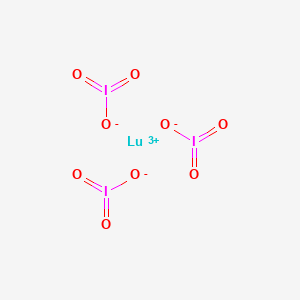
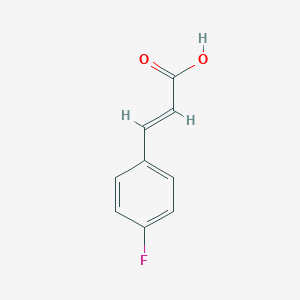
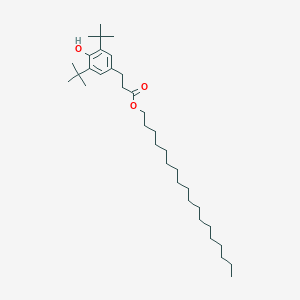
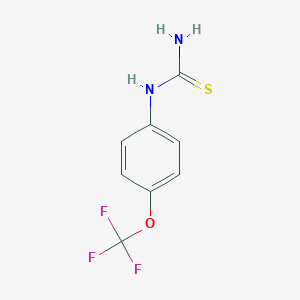

![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
